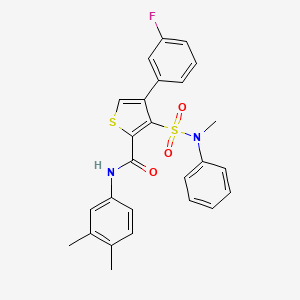

![molecular formula C24H16F3NO2S2 B2779517 2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole CAS No. 861208-07-3](/img/structure/B2779517.png)

2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

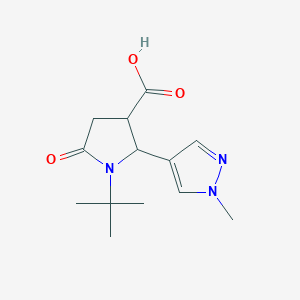

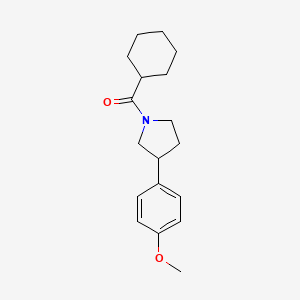

The compound “2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Attached to this ring are phenyl groups (aromatic rings), one of which has a trifluoromethyl group attached to it. The presence of the trifluoromethyl group could potentially make this compound useful in pharmaceuticals or other chemical applications due to its ability to modify the properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the phenyl groups, and the addition of the trifluoromethyl group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The thiazole ring, the phenyl rings, and the trifluoromethyl group would all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence its solubility and its ability to cross biological membranes .Applications De Recherche Scientifique

Synthesis and Chemical Behavior

Studies have investigated the synthesis and chemical behavior of thiazole derivatives, focusing on their preparation and structural characteristics. For instance, research on the synthesis of six- to nine-membered ring oximinoorthodithiolactones explored cyclization processes involving nitroketene S,S-acetals in trifluoromethanesulfonic acid, which could potentially relate to the synthesis pathways or chemical behaviors of the compound (Coustard, 2001). Similarly, the oxidative addition of Pd0 to Ar-SO2R bonds in heck-type reactions of sulfones has been described, highlighting a method that could be applicable to the synthesis or modification of thiazole derivatives with similar structural features (García Ruano et al., 2006).

Antimicrobial and Anticancer Properties

Several studies have examined the antimicrobial and anticancer potential of thiazole derivatives. For instance, the synthesis of formazans from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents was investigated, indicating the potential biomedical applications of such compounds (Sah et al., 2014). Similarly, novel 4-isopropyl thiazole-based sulfonyl derivatives were synthesized and evaluated as potent antimicrobial and antitubercular agents, showcasing the broad spectrum of biological activities associated with thiazole derivatives (Kumar et al., 2013).

Photophysical and Material Applications

Research into the photophysical properties of thiazoles has revealed their potential in material science applications. For example, a study on the synthesis and photophysical properties of 5-N-arylaminothiazoles with sulfur-containing groups elucidated how these compounds' electronic structures can be manipulated for use in fluorescent materials and sensing applications (Murai et al., 2018).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been evaluated for their corrosion inhibition performance on metals. Quantum chemical and molecular dynamics simulation studies have been conducted to understand the inhibition mechanisms of certain thiazole derivatives against the corrosion of iron, indicating the potential application of these compounds in protecting metals from corrosion (Kaya et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F3NO2S2/c25-24(26,27)20-10-6-17(7-11-20)14-15-32(29,30)21-12-8-18(9-13-21)22-16-31-23(28-22)19-4-2-1-3-5-19/h1-16H/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNMXILYMWZFIB-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)C=CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)/C=C/C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F3NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

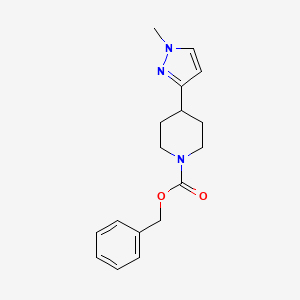

![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)

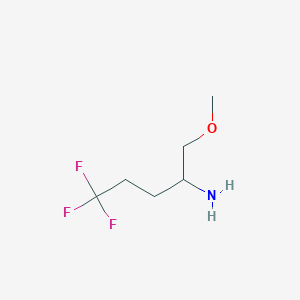

![3-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2779446.png)

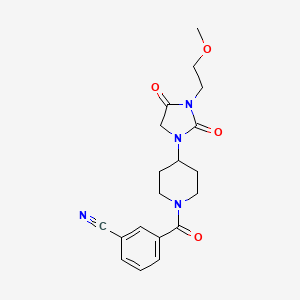

![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2779457.png)